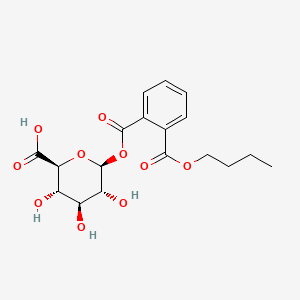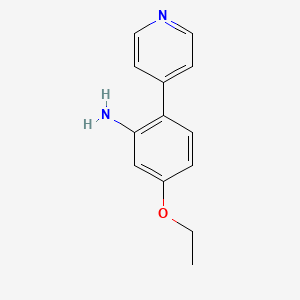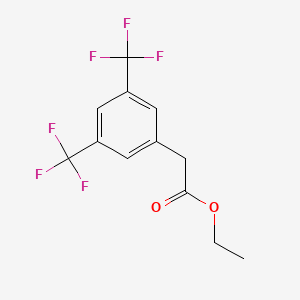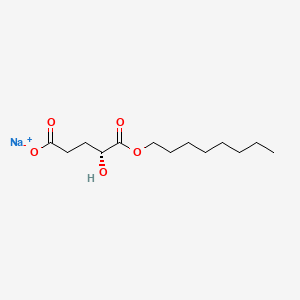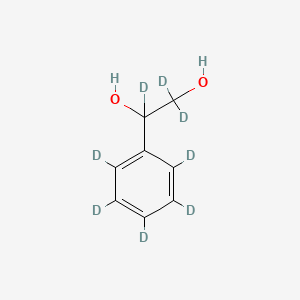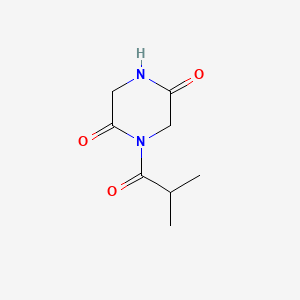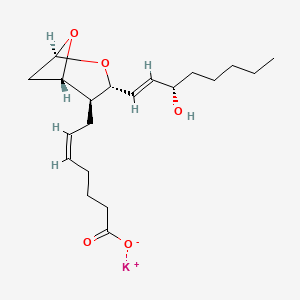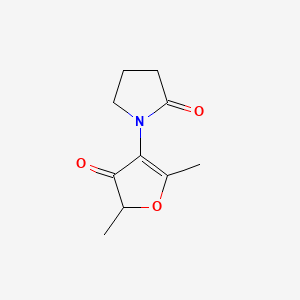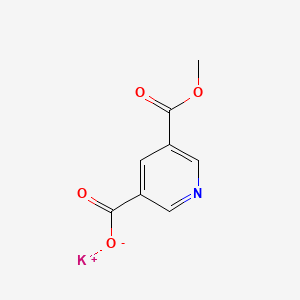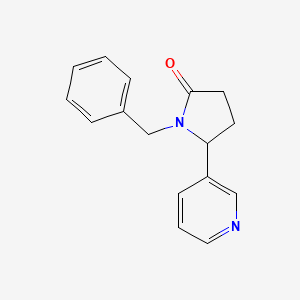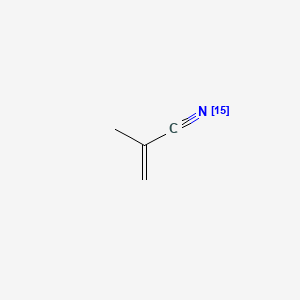
2-Methylprop-2-en(15N)nitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylprop-2-en(15N)nitrile, also known as methacrylonitrile, is an unsaturated aliphatic nitrile. It is a clear, colorless to slightly yellow liquid with a bitter almond odor. This compound is widely used in the preparation of homopolymers, copolymers, elastomers, and plastics. It also serves as a chemical intermediate in the preparation of acids, amides, amines, esters, and other nitriles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylprop-2-en(15N)nitrile can be achieved through various methods. One common method involves the dehydration of 2-methyl-2-hydroxypropanenitrile using phosphorus pentoxide. Another method includes the reaction of isobutylene with hydrogen cyanide in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic dehydration of 2-methyl-2-hydroxypropanenitrile. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylprop-2-en(15N)nitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or amides.
Reduction: Reduction of this compound can yield amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Methacrylic acid or methacrylamide.
Reduction: 2-Methylprop-2-enamine.
Substitution: Various substituted methacrylonitrile derivatives.
Applications De Recherche Scientifique
2-Methylprop-2-en(15N)nitrile has numerous applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of plastics, elastomers, and resins.
Mécanisme D'action
The mechanism of action of 2-Methylprop-2-en(15N)nitrile involves its ability to undergo polymerization and form stable polymers. This compound can interact with various molecular targets, including enzymes and receptors, through its nitrile group. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acrylonitrile: Similar in structure but lacks the methyl group.
2-Cyanopropene: Similar but with different substitution patterns.
Isopropenyl cyanide: Another similar compound with slight structural variations.
Uniqueness
2-Methylprop-2-en(15N)nitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable polymers and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
2-methylprop-2-en(15N)nitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c1-4(2)3-5/h1H2,2H3/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCMBHHDWRMZGG-HOSYLAQJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C#[15N] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857957 |
Source


|
| Record name | 2-Methylprop-2-ene(~15~N)nitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204523-22-8 |
Source


|
| Record name | 2-Methylprop-2-ene(~15~N)nitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

